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Binding Affinity and Antiproliferative Activity

The table below summarizes the key experimental data comparing the binding and cytotoxic activity of N-

deacetyl-N-formylcolchicine and colchicine.

Parameter N-deacetyl-N-formylcolchicine (Gloriosine) Colchicine

Binding Score to β-
tubulin

-7.5 kcal/mol [1] -7.4 kcal/mol [1]

Binding Site
Overlap

>85% overlap with colchicine binding pose [1] Reference molecule [1]

Key Binding
Interactions

Hydrophobic interactions with αAsn101,
αVal181, αSer178, αThr179, βLeu248, βLys254,

βLeu255, βAsn258, βMet259, βVal315, βAla316,
βAsn350, βVal351, βLys352 [1]

Hydrophobic interactions
similar to gloriosine, plus

one hydrogen bond with
αSer178 [1]

Antiproliferative
Activity (IC₅₀ range)

32.61 - 100.28 nM (across 15 human cancer cell
lines) [2]

Used as a positive control
in the same study [2]
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Parameter N-deacetyl-N-formylcolchicine (Gloriosine) Colchicine

Selectivity High selectivity between cancer cells and normal
breast cells (IC₅₀: ~700 nM in normal cells) [2]

Information not specified in
sources

Detailed Experimental Data and Methodology

For research reproducibility, here is a detailed breakdown of the key experiments and methodologies used to

generate the data above.

In Silico Docking Protocol: Molecular docking was performed to predict the binding affinity and

orientation of the molecules at the colchicine-binding site (CBS) on β-tubulin [1].

Software & Algorithm: Docking programs such as Autodock Vina [1].

Protein Structure: The crystal structure of tubulin in complex with colchicine (e.g., from the
Protein Data Bank) was used [1] [3].

Docking Procedure: The 3D structures of colchicine and N-deacetyl-N-formylcolchicine
were prepared and docked into the CBS. The binding pose of N-deacetyl-N-formylcolchicine
was validated by overlapping it with the co-crystallized colchicine [1].
Analysis: The binding score (in kcal/mol) was extracted. 2D interaction plots were generated

using LigPlot+ to visualize hydrophobic interactions and hydrogen bonding [1].

In Vitro Antiproliferative Assay: The cytotoxic effects of the compounds were evaluated against a

panel of human cancer cell lines [2].

Cell Lines: Included a diverse panel of 15 human cancer cell lines from various tissues (e.g.,

lung, breast, melanoma) and one normal breast cell line (MCF-10A) [2].
Assay Type: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay [2].

Procedure: Cells were treated with a range of concentrations of the test compounds for a
defined period (e.g., 48 hours). MTT solution was added, and the formation of formazan

crystals by metabolically active cells was measured spectrophotometrically [2].
Data Analysis: The IC₅₀ value (concentration that inhibits 50% of cell growth) was calculated

from the dose-response curves [2].

Additional Validation Assays: Further experiments were conducted to confirm the mechanism of

action of N-deacetyl-N-formylcolchicine [1] [2].
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Microscopy: Transmission Electron Microscopy (TEM) and light microscopy were used to

observe abnormalities in cell division, such as condensed chromosomes in C-metaphase [1].
Wound Healing Assay: Used to demonstrate the inhibition of cancer cell migration (anti-

metastatic potential) [2].
Apoptosis Assay: Detection of apoptotic bodies to confirm the induction of programmed cell

death [2].

Mechanism of Action and Structural Insights

N-deacetyl-N-formylcolchicine is a natural colchicine analogue where the acetamide group at the C-7

position of colchicine's B-ring is replaced by a formamide group [1] [2]. This minor structural change

preserves its ability to potently inhibit microtubule polymerization.

The compound binds to the colchicine-binding site (CBS), which is located at the interface of the α and β

subunits of tubulin [4] [3]. Binding to this site prevents the tubulin heterodimer from adopting a straight

conformation, which is necessary for its incorporation into the growing microtubule polymer. This leads to

the suppression of microtubule dynamics, arrest of the cell cycle at the metaphase stage of mitosis, and

ultimately, the induction of apoptosis (programmed cell death) in rapidly dividing cells like cancer cells [1]

[4] [2].
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Mechanism of N-deacetyl-N-formylcolchicine

N-deacetyl-N-formylcolchicine
(Binding Score: -7.5 kcal/mol)

Binds to Colchicine Site
on β-Tubulin

Inhibits Tubulin
Polymerization

Microtubule
Destabilization

Mitotic Arrest
(G2/M Phase)

Induces Apoptosis

Click to download full resolution via product page

Research Implications Summary

N-deacetyl-N-formylcolchicine is a highly promising colchicine analogue. Its comparable, even slightly

superior, binding affinity to tubulin, combined with its potent and selective cytotoxicity against a broad

spectrum of cancer cells, positions it as a strong candidate for further anticancer research [1] [2]. Its activity

against various cancer types and its ability to inhibit cell migration highlight its potential as a lead compound

for developing new microtubule-targeting agents [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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